molecular formula C17H14O5 B3009256 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one CAS No. 6468-60-6

3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B3009256
CAS No.: 6468-60-6
M. Wt: 298.294
InChI Key: LXEYVDVUTABTPW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring The 2,5-dimethoxyphenyl group is attached to the third position of the chromen-2-one core, and a hydroxyl group is present at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to yield the desired chromen-2-one derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the seventh position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydride, to facilitate substitution reactions.

Major Products

    Oxidation: The major product is 3-(2,5-dimethoxyphenyl)-7-oxo-2H-chromen-2-one.

    Reduction: The major product is 3-(2,5-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-2-one.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent, making it of interest for biological studies.

    Medicine: Preliminary research suggests that it may have anticancer properties, and it is being investigated for its potential use in cancer therapy.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Comparison with Similar Compounds

3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as:

    Coumarin: A simpler structure with similar biological activities but lacking the 2,5-dimethoxyphenyl group.

    7-Hydroxycoumarin: Similar to the target compound but without the 2,5-dimethoxyphenyl group, resulting in different chemical and biological properties.

    3-(2,5-Dimethoxyphenyl)propionic acid: A related compound with a different core structure, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogues.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-12-5-6-15(21-2)13(9-12)14-7-10-3-4-11(18)8-16(10)22-17(14)19/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEYVDVUTABTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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